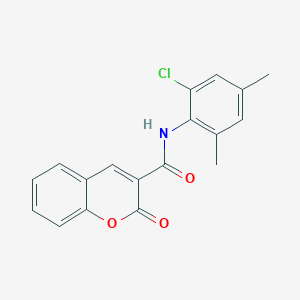
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDC-42 inhibitor and is known for its ability to inhibit the activity of CDC-42, a protein that plays a crucial role in cell division, migration, and cytoskeletal organization.
Scientific Research Applications
N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the key areas of research is cancer therapy. Studies have shown that CDC-42 plays a crucial role in cancer cell migration and invasion. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, making it a potential candidate for cancer therapy.
Another area of research where N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise is in the treatment of neurodegenerative diseases. Studies have shown that CDC-42 plays a role in the development of dendritic spines, which are essential for synaptic plasticity. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to increase the number of dendritic spines, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of CDC-42 activity. CDC-42 is a small GTPase protein that plays a crucial role in cell division, migration, and cytoskeletal organization. N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide binds to CDC-42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide have been extensively studied. Inhibition of CDC-42 activity using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce cancer cell migration and invasion, increase the number of dendritic spines, and inhibit the growth of bacterial biofilms. However, it is important to note that the effects of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide may vary depending on the cell type and experimental conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity towards CDC-42. This compound has been shown to selectively inhibit CDC-42 activity without affecting other small GTPase proteins. Another advantage is its well-established synthesis method, making it easily accessible for research purposes.
However, there are also limitations to using N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments. One limitation is its potential toxicity towards cells. Studies have shown that high concentrations of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide can induce cell death. Another limitation is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the research on N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective CDC-42 inhibitors. Another area of research is the investigation of the potential applications of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in the treatment of bacterial infections. Studies have shown that this compound has the potential to inhibit the growth of bacterial biofilms, making it a potential candidate for the development of new antibacterial agents. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide in vivo.
Synthesis Methods
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxy-3-formylchromone with 2-amino-4,6-dimethylphenyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method for this compound is well-established and has been reported in the literature.
properties
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-10-7-11(2)16(14(19)8-10)20-17(21)13-9-12-5-3-4-6-15(12)23-18(13)22/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUHHAPYQVTIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
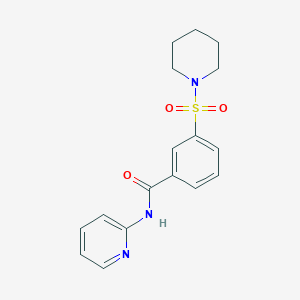
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
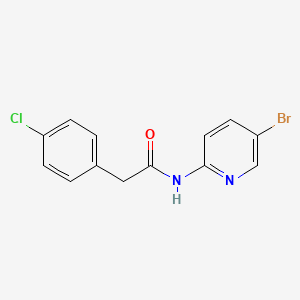
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
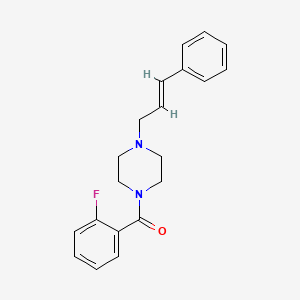

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)
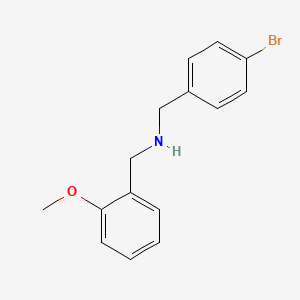
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
